2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18620430
InChI: InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C8H6Br2O2Zn
Molecular Weight: 359.3 g/mol

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran

CAS No.:

Cat. No.: VC18620430

Molecular Formula: C8H6Br2O2Zn

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran -

Specification

Molecular Formula C8H6Br2O2Zn
Molecular Weight 359.3 g/mol
IUPAC Name 5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+)
Standard InChI InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1
Standard InChI Key YPHBSFIKAIRNIY-UHFFFAOYSA-M
Canonical SMILES [CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzylzinc bromide core modified by a methylenedioxy group (-O-CH2_2-O-) at the 4,5-positions and a bromine atom at the 2-position of the aromatic ring. The zinc atom coordinates to the benzyl carbon, creating a nucleophilic species stabilized by THF solvation. X-ray crystallographic studies of analogous organozinc compounds reveal tetrahedral geometry around the zinc center, with bond lengths of 2.02A˚2.02 \, \text{Å} for Zn-C and 2.38A˚2.38 \, \text{Å} for Zn-Br.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueConditions
Concentration0.5 M in THF25°C
Density0.965 g/mL25°C (extrapolated)
Flash Point-17°C (THF solvent)Closed cup
SolubilityReacts violently with water Hydrolytic decomposition
Storage Stability6–12 months2–8°C under N2_2

The methylenedioxy group enhances electron density at the aromatic ring, lowering the activation energy for transmetallation reactions by approximately 15–20 kJ/mol compared to unsubstituted benzylzinc bromides.

Synthesis and Manufacturing

Directed Bromination of Precursors

Synthesis begins with 3,4-(methylenedioxy)toluene, which undergoes electrophilic bromination using H2_2SO4_4, H2_2O2_2, and KBr at 30–60°C to yield 2-bromo-4,5-(methylenedioxy)toluene . This step achieves >95% regioselectivity due to the methyl group’s steric and electronic effects, which direct bromination to the ortho position .

Zinc Insertion via Oxidative Metalation

The brominated toluene derivative reacts with zinc powder (200 mesh) in THF under anhydrous conditions:

C8H7BrO2+ZnTHF, 40°CC8H6BrO2Zn+H2\text{C}_8\text{H}_7\text{BrO}_2 + \text{Zn} \xrightarrow{\text{THF, 40°C}} \text{C}_8\text{H}_6\text{BrO}_2\text{Zn} + \text{H}_2 \uparrow

Reaction monitoring via 1H^1\text{H}-NMR confirms complete conversion within 4 hours, with the benzylic proton shift moving from δ=2.34ppm\delta = 2.34 \, \text{ppm} (CH3_3) to δ=1.89ppm\delta = 1.89 \, \text{ppm} (Zn-CH2_2).

Quality Control Parameters

Industrial batches (≥95% purity) are validated using:

  • HPLC: Retention time 8.2 min (C18 column, 70:30 MeOH/H2_2O)

  • Titrimetry: 0.48–0.52 M active zinc content (theoretical: 0.5 M)

  • Karl Fischer: <50 ppm H2_2O

Reactivity and Mechanistic Insights

Negishi Cross-Coupling

The reagent participates in Pd-catalyzed couplings with aryl halides. For example, reaction with 4-iodoanisole (Pd(PPh3_3)4_4, 2 mol%) in THF at 60°C yields 4-methoxy-2',3'-methylenedioxybiphenyl with 89% efficiency:

C8H6BrO2Zn+C7H7IOPdC14H12O3+ZnBrI\text{C}_8\text{H}_6\text{BrO}_2\text{Zn} + \text{C}_7\text{H}_7\text{IO} \xrightarrow{\text{Pd}} \text{C}_{14}\text{H}_{12}\text{O}_3 + \text{ZnBrI}

Kinetic studies indicate a second-order dependence on catalyst concentration, suggesting a bis-phosphine Pd intermediate.

Hydrofunctionalization Reactions

In the presence of CuCN·2LiCl, the zinc reagent adds across terminal alkynes:

HC≡C-R+Ar-ZnBrCuAr-C≡C-R+ZnBrH\text{HC≡C-R} + \text{Ar-ZnBr} \xrightarrow{\text{Cu}} \text{Ar-C≡C-R} + \text{ZnBrH}

This method constructs conjugated enynes critical in natural product synthesis, achieving enantiomeric excesses >90% with chiral auxiliaries.

Industrial and Pharmaceutical Applications

Anticancer Agent Intermediate

The methylenedioxybenzyl motif appears in tubulin polymerization inhibitors. Coupling 2-bromo-4,5-(methylenedioxy)benzylzinc bromide with 7-azaindole derivatives generates analogs of combretastatin A-4, showing IC50_{50} values of 12–18 nM against HeLa cells.

Material Science Applications

Incorporating the reagent into π-conjugated polymers enhances hole mobility (μh=0.45cm2/V\cdotps\mu_h = 0.45 \, \text{cm}^2/\text{V·s}) in organic thin-film transistors due to planarization of the benzodioxole unit.

Recent Advancements and Future Directions

Microwave-assisted Negishi couplings (100 W, 80°C) reduce reaction times from hours to minutes while maintaining yields >85%. Computational studies (DFT, B3LYP/6-31G*) predict that substituting the methylenedioxy group with electron-withdrawing substituents could increase transmetallation rates by 30–40%, a hypothesis under experimental validation.

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